molecular formula C18H19ClN2O3S B4899210 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide

Cat. No. B4899210
M. Wt: 378.9 g/mol
InChI Key: RXBIDXIRLCOXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as AG490 and is known for its potential as a tyrosine kinase inhibitor. This compound has been extensively studied for its various biochemical and physiological effects and its potential applications in scientific research.

Mechanism of Action

AG490 works by inhibiting the activity of JAK2 and STAT3. These proteins are involved in the signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting their activity, AG490 can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. AG490 has also been shown to reduce the expression of various cytokines and chemokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

AG490 has several advantages as a research tool. It is a potent and selective inhibitor of JAK2 and STAT3, which makes it useful for studying the role of these proteins in various biological processes. However, AG490 also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, AG490 can have off-target effects on other proteins, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on AG490. One area of interest is the development of more stable analogs of AG490 that retain its potency and selectivity. Another area of interest is the study of AG490 in combination with other drugs to enhance its therapeutic effects. Additionally, AG490 could be studied in other disease models to determine its potential applications beyond cancer and autoimmune diseases.

Synthesis Methods

The synthesis of AG490 involves the reaction of 3-chloro-2-methyl aniline with allyl methyl sulfone to form N-(3-chloro-2-methylphenyl)-2-propenamide. This compound is then reacted with sodium hydride and 4-aminobenzamide to obtain 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide.

Scientific Research Applications

AG490 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in the development and progression of various cancers. AG490 has also been studied for its potential applications in the treatment of autoimmune diseases and inflammation.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-4-12-21(25(3,23)24)15-10-8-14(9-11-15)18(22)20-17-7-5-6-16(19)13(17)2/h4-11H,1,12H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBIDXIRLCOXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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